![molecular formula C25H35BrO2 B14262415 4-[(12-Bromododecyl)oxy]-4'-methoxy-1,1'-biphenyl CAS No. 134254-01-6](/img/structure/B14262415.png)
4-[(12-Bromododecyl)oxy]-4'-methoxy-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(12-Bromododecyl)oxy]-4’-methoxy-1,1’-biphenyl is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a biphenyl core with a bromododecyl ether and a methoxy group, making it an interesting subject for research in organic chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(12-Bromododecyl)oxy]-4’-methoxy-1,1’-biphenyl typically involves the reaction of 4-methoxy-1,1’-biphenyl with 12-bromododecanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the etherification process, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, potentially using continuous flow reactors and automated systems to ensure consistent quality and production rates.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(12-Bromododecyl)oxy]-4’-methoxy-1,1’-biphenyl can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the bromine atom or modify the biphenyl core.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Products with different functional groups replacing the bromine atom.
Oxidation: Aldehydes or carboxylic acids derived from the methoxy group.
Reduction: Dehalogenated biphenyl derivatives.
Applications De Recherche Scientifique
4-[(12-Bromododecyl)oxy]-4’-methoxy-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the development of liquid crystals and other advanced materials.
Mécanisme D'action
The mechanism of action of 4-[(12-Bromododecyl)oxy]-4’-methoxy-1,1’-biphenyl involves its interaction with molecular targets through its functional groups. The bromododecyl chain can insert into lipid bilayers, affecting membrane properties, while the biphenyl core can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate biological pathways and cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[(12-Chlorododecyl)oxy]-4’-methoxy-1,1’-biphenyl
- 4-[(12-Iodododecyl)oxy]-4’-methoxy-1,1’-biphenyl
- 4-[(12-Bromododecyl)oxy]-4’-hydroxy-1,1’-biphenyl
Uniqueness
4-[(12-Bromododecyl)oxy]-4’-methoxy-1,1’-biphenyl is unique due to the presence of the bromine atom, which can participate in specific substitution reactions not possible with other halogens. Additionally, the methoxy group provides distinct electronic properties that influence the compound’s reactivity and interactions.
Propriétés
Numéro CAS |
134254-01-6 |
|---|---|
Formule moléculaire |
C25H35BrO2 |
Poids moléculaire |
447.4 g/mol |
Nom IUPAC |
1-(12-bromododecoxy)-4-(4-methoxyphenyl)benzene |
InChI |
InChI=1S/C25H35BrO2/c1-27-24-16-12-22(13-17-24)23-14-18-25(19-15-23)28-21-11-9-7-5-3-2-4-6-8-10-20-26/h12-19H,2-11,20-21H2,1H3 |
Clé InChI |
UHAMEWCBWKAJRN-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2=CC=C(C=C2)OCCCCCCCCCCCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[3-(Pentadec-8-en-1-yl)phenoxy]methyl}oxirane](/img/structure/B14262344.png)
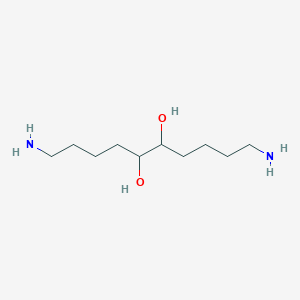
![4-[Bis(4-hydroxy-3,5-dimethylphenyl)methyl]benzene-1,2-diol](/img/structure/B14262356.png)
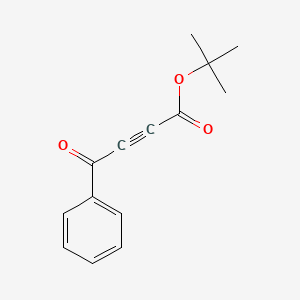
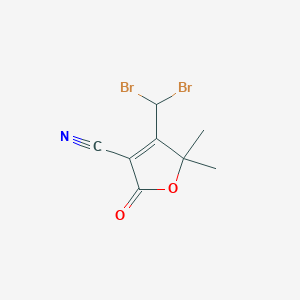
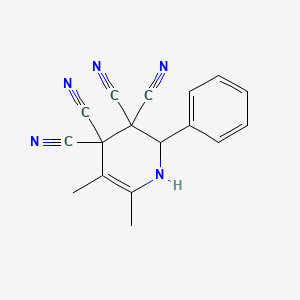
![Benzoic acid, 2-[(cyanothioxomethyl)amino]-, methyl ester](/img/structure/B14262381.png)
![5,8-Dihydro-5,8-methanonaphtho[2,3-c]furan-1,3-dione](/img/structure/B14262386.png)
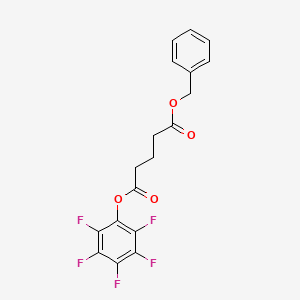

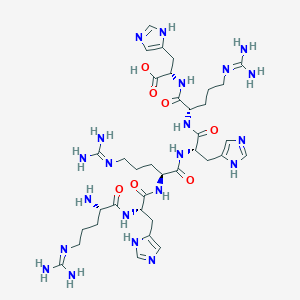
![2,4-Dichloro-6-[3-(furan-2-yl)propoxy]-1,3,5-triazine](/img/structure/B14262419.png)
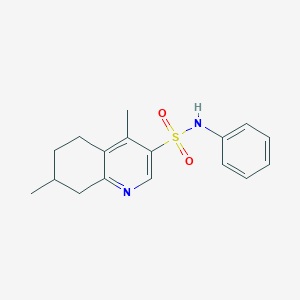
![[(1S)-1-Phenylethyl]carbamyl chloride](/img/structure/B14262429.png)
